molecular formula C12H18N2O2 B1358224 Benzyl (4-aminobutan-2-yl)carbamate CAS No. 885277-95-2

Benzyl (4-aminobutan-2-yl)carbamate

Cat. No. B1358224
M. Wt: 222.28 g/mol
InChI Key: WOKDIYCOYIKOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-aminobutan-2-yl)carbamate is a chemical compound with the molecular formula C12H18N2O2 . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of carbamates, such as Benzyl (4-aminobutan-2-yl)carbamate, can be achieved through a process known as transcarbamation . This process involves the interchange of the alkoxy moiety in the carbamate moiety . Benzyl carbamates can be converted to amides using potassium carbonate in alcohols under heating conditions .


Molecular Structure Analysis

The molecular structure of Benzyl (4-aminobutan-2-yl)carbamate consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

1. Inhibitory Properties on Acetylcholinesterase and Butyrylcholinesterase

Benzyl carbamates have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of benzyl carbamates showed strong preferential inhibition of BChE, with some compounds being more active than the clinically used rivastigmine. This indicates the potential of benzyl carbamates in the treatment of diseases related to cholinesterase activity, such as Alzheimer's disease (Magar et al., 2021).

2. Analytical Methodology in Human Serum

Benzyl carbamates have been used in analytical chemistry, particularly in fluorescence labeling for high-performance liquid chromatography. They have been employed in the sensitive labeling of analytes like γ-aminobutyric acid and its analogs, enhancing the detection and analysis of these substances in human serum (Yu et al., 2019).

3. Agricultural Applications

In agriculture, benzimidazole carbamate derivatives have been explored as carrier systems for fungicides. They offer advantages like altered release profiles, reduced environmental toxicity, and enhanced transfer to the site of action. This innovation presents new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

4. Role in Drug Delivery Systems

Benzyl carbamates are significant in the field of drug delivery. They have been used in developing poly(ethylene glycol) (PEG) prodrugs for solubilizing insoluble drugs, extending plasma half-lives, and enhancing tumor accumulation in anticancer agents. This shows the versatility of benzyl carbamates in medicinal chemistry (Greenwald et al., 1999).

5. Synthesis and Characterization in Medicinal Chemistry

Benzyl carbamates have been synthesized and characterized for potential anticholinesterase and anti-inflammatory activities. Their hydro-lipophilic properties were investigated, which is crucial for understanding their biological activity. Such studies are vital for designing new drugs with enhanced efficacy and reduced side effects (Jankech et al., 2020).

properties

IUPAC Name

benzyl N-(4-aminobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDIYCOYIKOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-aminobutan-2-yl)carbamate

CAS RN

885277-95-2
Record name Phenylmethyl N-(3-amino-1-methylpropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.